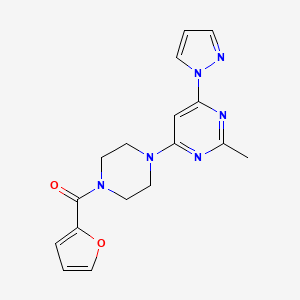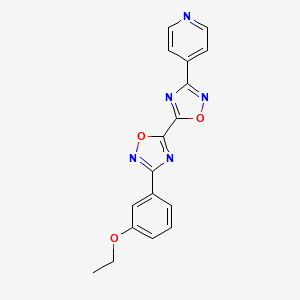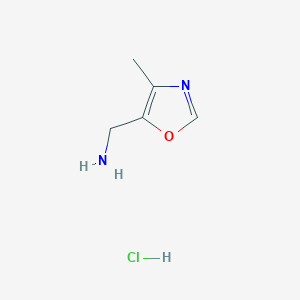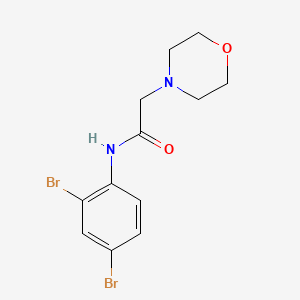![molecular formula C24H29N3O3 B2860206 1-(2,5-Dimethoxyphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one CAS No. 862828-46-4](/img/structure/B2860206.png)
1-(2,5-Dimethoxyphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dimethoxyphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one, also known as DMMDA-2, is a psychoactive drug that belongs to the phenethylamine and amphetamine chemical classes. DMMDA-2 is a derivative of the phenethylamine hallucinogen 2C-H, and it has been shown to have potent hallucinogenic effects in animal studies.
Applications De Recherche Scientifique
Anti-inflammatory and Anti-ulcerogenic Activities
A study by El-Nezhawy et al. (2013) synthesized novel benzimidazole derivatives showing potent anti-inflammatory activities along with concurrent anti-ulcerogenic properties. These compounds were evaluated against inflammation and gastric ulcers, showing significant effects comparable to diclofenac and omeprazole but without their gastric side effects, highlighting their potential as therapeutic agents for inflammatory conditions with gastric protection benefits (El-Nezhawy et al., 2013).
Photochromic Properties
Kose and Orhan (2006) reported on the synthesis of novel photochromic benzimidazol[1,2a]pyrrolidin-2-ones, demonstrating thermally stable, highly colored photochromes. These findings suggest applications in material science, particularly in developing new photoresponsive materials (Kose & Orhan, 2006).
Potential as Calcium Channel Blockers
Ivan et al. (2021) designed new pyrrole derivatives as analogs to 1,4-dihydropyridines drugs, aiming to develop future calcium channel blockers. These derivatives were synthesized and their toxicity evaluated, indicating low acute toxicity and promising biological activity, making them potential candidates for pharmacological applications (Ivan et al., 2021).
Antimicrobial Activity
Nural et al. (2018) synthesized polysubstituted methyl pyrrolidine-2-carboxylate derivatives, displaying interesting antibacterial activity against various strains, including A. baumannii and M. tuberculosis. These findings support the potential of these structures as starting points for developing new antimycobacterial agents (Nural et al., 2018).
Polyimide Synthesis and Applications
Ghaemy and Alizadeh (2009) introduced novel polyimides derived from an unsymmetrical diamine monomer containing a triaryl imidazole pendant group, demonstrating excellent solubility, thermal stability, and potential applications in high-performance polymers and materials science (Ghaemy & Alizadeh, 2009).
Propriétés
IUPAC Name |
1-(2,5-dimethoxyphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3/c1-16(2)11-12-26-20-8-6-5-7-19(20)25-24(26)17-13-23(28)27(15-17)21-14-18(29-3)9-10-22(21)30-4/h5-10,14,16-17H,11-13,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSQFKFGNVPKEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-dimethyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2860125.png)

![1-(2-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}cyclopropyl)-4-methoxybenzene](/img/structure/B2860128.png)




![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2860138.png)
![2-chloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-5-nitrobenzamide](/img/structure/B2860142.png)


![N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2860145.png)
